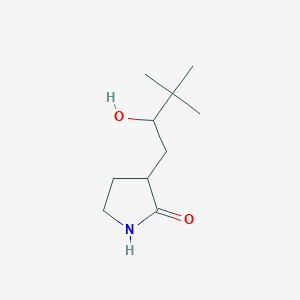![molecular formula C7H10N6 B13159946 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13159946.png)
1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine is a chemical compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further reacted with hydrazine hydrate to form the desired pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amine derivatives.
Scientific Research Applications
1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the synthesis of coordination complexes and polymers with unique electronic and optical properties.
Industrial Chemistry: The compound serves as a building block for the synthesis of various functional materials and intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells . The triazole and pyrazole rings play a crucial role in binding to these targets, thereby exerting their biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine is unique due to its dual triazole and pyrazole structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C7H10N6 |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-[(4-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C7H10N6/c1-12-5-9-11-7(12)4-13-3-6(8)2-10-13/h2-3,5H,4,8H2,1H3 |
InChI Key |
UWCCODQOQHONOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


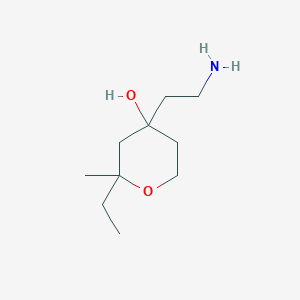


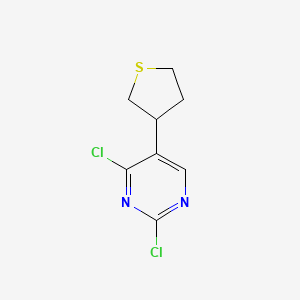

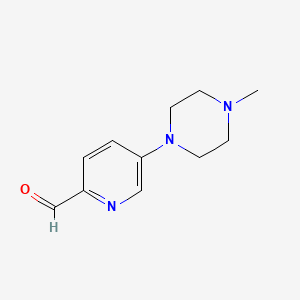
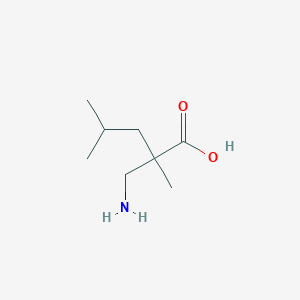
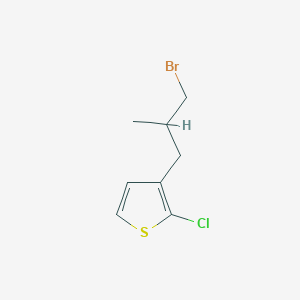

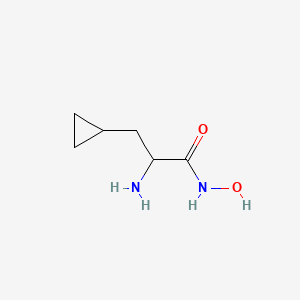

![2-[(2-Ethylphenyl)methyl]oxirane](/img/structure/B13159959.png)

